molecular formula C19H38NO7P B134969 L-Naspa CAS No. 155915-46-1

L-Naspa

Cat. No.: B134969
CAS No.: 155915-46-1
M. Wt: 423.5 g/mol
InChI Key: HSMUPNYJCMYKJH-KRWDZBQOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

L-Naspa can be synthesized through the esterification of palmitic acid with L-serine, followed by phosphorylation . The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. The phosphorylation step can be achieved using phosphorus oxychloride (POCl3) or other phosphorylating agents .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

L-Naspa undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Properties

IUPAC Name

(2S)-2-(hexadecanoylamino)-3-phosphonooxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)20-17(19(22)23)16-27-28(24,25)26/h17H,2-16H2,1H3,(H,20,21)(H,22,23)(H2,24,25,26)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMUPNYJCMYKJH-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(COP(=O)(O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)(O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70425009
Record name L-NASPA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70425009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155915-46-1
Record name L-NASPA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70425009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: How does N-palmitoyl-L-serine phosphoric acid (L-NASPA) influence intracellular calcium levels in human osteoblasts?

A1: this compound induces a rapid and transient increase in cytosolic Ca2+ concentration ([Ca2+]i) in human osteosarcoma MG63 cells []. This effect is concentration-dependent, with an EC50 value of 0.5 μM []. The mechanism involves both the influx of extracellular Ca2+ and the release of Ca2+ from intracellular stores, primarily the endoplasmic reticulum [].

Q2: Is the this compound-induced [Ca2+]i rise solely dependent on extracellular calcium?

A2: No, while removing extracellular Ca2+ partially reduces the this compound-induced [Ca2+]i rise, it doesn't eliminate it completely []. This suggests that this compound triggers both the influx of extracellular Ca2+ and the release of Ca2+ from internal stores within the cell.

Q3: Does this compound impact cell proliferation at the concentrations tested?

A3: this compound exhibits concentration-dependent effects on cell proliferation. While overnight incubation with 1 μM this compound does not affect cell proliferation, higher concentrations (10-20 μM) lead to a reduction in cell proliferation by 4% and 15%, respectively []. This suggests a potential cytotoxic effect of this compound at higher concentrations.

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